molecular formula C26H29N3O7S2 B299226 2-[2-ethoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide

2-[2-ethoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide

Cat. No. B299226
M. Wt: 559.7 g/mol
InChI Key: NAGBEWWMGPIYQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-ethoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide is a chemical compound that is widely used in scientific research. It is also known as E-4031 and is a potent blocker of the rapid component of the delayed rectifier potassium current (IKr). This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiac arrhythmias.

Mechanism of Action

The mechanism of action of 2-[2-ethoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide involves blocking the IKr channel. This leads to a prolongation of the action potential duration and an increase in the refractory period. These effects can be beneficial in the treatment of cardiac arrhythmias, as they can prevent the reentry of electrical impulses that can cause arrhythmias.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. In addition to its effects on the IKr channel, this compound has been shown to have effects on other ion channels, such as the L-type calcium channel and the hERG channel. It has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[2-ethoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide in lab experiments include its potent and specific blocking activity on the IKr channel, its ability to prolong the action potential duration, and its potential therapeutic applications. However, the limitations of using this compound include its potential off-target effects on other ion channels, its potential toxicity, and the need for careful dosing and monitoring.

Future Directions

There are several future directions for the research on 2-[2-ethoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide. One direction is to investigate its potential therapeutic applications in the treatment of cardiac arrhythmias and other diseases. Another direction is to study its effects on other ion channels and its potential off-target effects. Additionally, the development of more potent and selective blockers of the IKr channel could lead to the development of more effective treatments for cardiac arrhythmias.

Synthesis Methods

The synthesis of 2-[2-ethoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide involves several steps. The first step is the reaction of 2-ethoxyaniline with p-toluenesulfonyl chloride to form 2-ethoxy-N-(p-toluenesulfonyl)aniline. This intermediate is then reacted with 4-(4-morpholinylsulfonyl)phenylacetic acid to form the final product.

Scientific Research Applications

2-[2-ethoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been extensively used in scientific research for its ability to block the rapid component of the delayed rectifier potassium current (IKr). This property makes it a valuable tool for studying the role of IKr in cardiac electrophysiology. It has also been used to investigate the role of IKr in other tissues, such as the pancreas and the inner ear.

properties

Molecular Formula

C26H29N3O7S2

Molecular Weight

559.7 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(4-morpholin-4-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C26H29N3O7S2/c1-2-36-25-11-7-6-10-24(25)29(38(33,34)22-8-4-3-5-9-22)20-26(30)27-21-12-14-23(15-13-21)37(31,32)28-16-18-35-19-17-28/h3-15H,2,16-20H2,1H3,(H,27,30)

InChI Key

NAGBEWWMGPIYQK-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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